Ethyl 8-methoxy-4-[(4-methoxyphenyl)amino]-1,7-naphthyridine-3-carboxylate
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Overview
Description
Ethyl 8-methoxy-4-[(4-methoxyphenyl)amino]-1,7-naphthyridine-3-carboxylate is a complex organic compound that belongs to the class of naphthyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-methoxy-4-[(4-methoxyphenyl)amino]-1,7-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyaniline with a naphthyridine derivative under controlled conditions. The reaction is often catalyzed by acids or bases and requires precise temperature control to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in specific ratios. The reaction conditions, such as temperature, pressure, and pH, are meticulously monitored to maximize yield and purity. Post-reaction, the product is purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-methoxy-4-[(4-methoxyphenyl)amino]-1,7-naphthyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen atoms or reduce double bonds.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a fully saturated naphthyridine compound.
Scientific Research Applications
Ethyl 8-methoxy-4-[(4-methoxyphenyl)amino]-1,7-naphthyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 8-methoxy-4-[(4-methoxyphenyl)amino]-1,7-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the biological context and the specific target molecules involved.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate
- 4-Hydroxy-2-quinolones
- 4-Methoxyphenylboronic acid
Uniqueness
Ethyl 8-methoxy-4-[(4-methoxyphenyl)amino]-1,7-naphthyridine-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H19N3O4 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
ethyl 8-methoxy-4-(4-methoxyanilino)-1,7-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C19H19N3O4/c1-4-26-19(23)15-11-21-17-14(9-10-20-18(17)25-3)16(15)22-12-5-7-13(24-2)8-6-12/h5-11H,4H2,1-3H3,(H,21,22) |
InChI Key |
PGRUQLXCMZYCPE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)OC)C=CN=C2OC |
Origin of Product |
United States |
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